Dapagliflozin Impurity 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

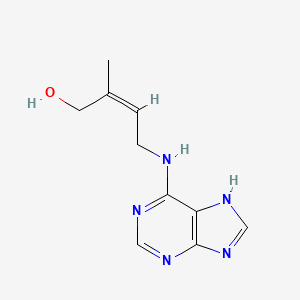

Dapagliflozin Impurity 1 is related to Dapagliflozin, a medication sold under the brand name Farxiga, which is used along with diet and exercise to improve glycemic control in adults with type 2 diabetes . It’s part of the gliflozin class . The impurity is also known as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene .

Synthesis Analysis

Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . A streamlined synthetic approach has been devised to access three metabolites of dapagliflozin, namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin .Molecular Structure Analysis

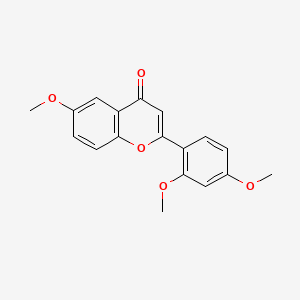

The molecular formula of Dapagliflozin Impurity 1 is C15H14ClIO, and its molecular weight is 372.6 . The structure of this impurity is related to the structure of Dapagliflozin, which is a sodium-glucose cotransporter 2 inhibitor .Chemical Reactions Analysis

Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . The degradation pathway of Dapagliflozin has been studied, and it was found that it can separate Dapagliflozin and three major hydrolytic degradation products .Scientific Research Applications

Analytical Method Development

The development of analytical methods such as Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) is crucial for identifying and quantifying impurities in dapagliflozin. A novel gradient RP-HPLC method has been developed for separating dapagliflozin and its process-related impurities, providing insights into the stability profile and degradation pathways .

Stability Testing

Stability testing is essential to ensure the quality of pharmaceuticals over time. Dapagliflozin impurities are monitored under various conditions to understand their behavior and potential degradation products, which is vital for regulatory compliance and drug safety .

Degradation Pathway Elucidation

Understanding the degradation pathway of dapagliflozin is important for improving drug formulation. Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) , researchers can identify and characterize degradation products formed under different conditions .

Impurity Profiling

Impurity profiling involves the identification and quantification of impurities present in the drug substance. This is critical for the assessment of drug purity and efficacy. The impurity profile helps in understanding the synthetic history of the pharmaceutical compound .

Regulatory Compliance

For a drug to be approved by regulatory bodies, it must meet certain impurity thresholds. Research into dapagliflozin impurities aids in ensuring that these thresholds are not exceeded, which is a requirement for market approval .

Drug Safety and Efficacy

The presence of impurities can affect the safety and efficacy of the final pharmaceutical product. Scientific research into dapagliflozin impurities helps in determining acceptable limits to minimize any potential adverse effects on patients .

Quality Control

Quality control processes utilize the analysis of impurities to ensure that the manufacturing process remains consistent and produces a product that meets predefined quality standards. This includes monitoring impurity levels throughout the production process .

Pharmaceutical Development

Research on dapagliflozin impurities informs the development of new pharmaceutical formulations. By understanding the impurities, scientists can improve synthesis methods to reduce or eliminate these impurities, leading to better drug quality .

Safety And Hazards

Dapagliflozin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The development of a novel gradient RP-HPLC method for the separation of Dapagliflozin and its process-related impurities has been reported . This method provides insight into the stability profile and degradation pathway of Dapagliflozin, and it could be useful for future research and development efforts .

properties

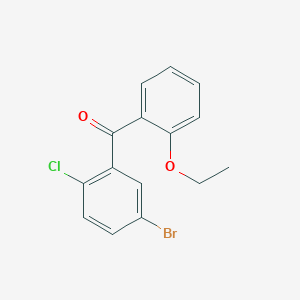

IUPAC Name |

(5-bromo-2-chlorophenyl)-(2-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO2/c1-2-19-14-6-4-3-5-11(14)15(18)12-9-10(16)7-8-13(12)17/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYJBBCGIIGJKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dapagliflozin Impurity 1 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)